molecular formula C10H11BrN2O B1285538 N-(6-bromopyridin-3-yl)cyclobutanecarboxamide CAS No. 885267-03-8

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B1285538
CAS No.: 885267-03-8
M. Wt: 255.11 g/mol
InChI Key: KFXKOPHDHCVVJE-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide is a chemical compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound consists of a brominated pyridine ring attached to a cyclobutanecarboxamide moiety, making it a valuable subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromopyridin-3-yl)cyclobutanecarboxamide typically involves the bromination of pyridine followed by the formation of the cyclobutanecarboxamide group. One common method involves the reaction of 6-bromopyridine-3-carboxylic acid with cyclobutylamine under appropriate conditions to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amide Bond Formation: The carboxamide group can participate in reactions to form new amide bonds with other compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutanecarboxamide moiety may also play a role in stabilizing the compound’s interactions with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromopyridin-2-yl)cyclobutanecarboxamide
  • N-(6-chloropyridin-3-yl)cyclobutanecarboxamide
  • N-(6-fluoropyridin-3-yl)cyclobutanecarboxamide

Uniqueness

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide is unique due to the specific position of the bromine atom on the pyridine ring and the presence of the cyclobutanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(6-bromopyridin-3-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-5-4-8(6-12-9)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXKOPHDHCVVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590248
Record name N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-03-8
Record name N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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